molecular formula C29H22O6 B12185380 7'-[(4-ethenylbenzyl)oxy]-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[(4-ethenylbenzyl)oxy]-8-methoxy-8'-methyl-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12185380
M. Wt: 466.5 g/mol
InChI Key: APUMXEOIUMIUAP-UHFFFAOYSA-N
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Description

7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that belongs to the class of bichromene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-ethenylbenzyl alcohol with 8-methoxy-8’-methyl-3,4’-bichromene-2,2’-dione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7’-[(4-ethenylbenzyl)oxy]-8-methoxy-8’-methyl-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Properties

Molecular Formula

C29H22O6

Molecular Weight

466.5 g/mol

IUPAC Name

7-[(4-ethenylphenyl)methoxy]-4-(8-methoxy-2-oxochromen-3-yl)-8-methylchromen-2-one

InChI

InChI=1S/C29H22O6/c1-4-18-8-10-19(11-9-18)16-33-24-13-12-21-22(15-26(30)34-27(21)17(24)2)23-14-20-6-5-7-25(32-3)28(20)35-29(23)31/h4-15H,1,16H2,2-3H3

InChI Key

APUMXEOIUMIUAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC5=CC=C(C=C5)C=C

Origin of Product

United States

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